molecular formula C19H18N6O2S B2918006 N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 670269-78-0

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2918006
CAS No.: 670269-78-0
M. Wt: 394.45
InChI Key: KTCRYKKKRZOGOO-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide is a novel chemical compound designed for research applications. Its molecular structure incorporates a 1-phenyl-1H-tetrazole moiety linked via a thioacetamide bridge to a 1-acetylindoline group. The tetrazole ring is a metabolically stable bioisostere often used as a replacement for a carboxylic acid in drug design, facilitating diverse intermolecular interactions with biological targets through hydrogen bonding and its electron-rich, planar aromatic system . Tetrazole derivatives represent a significant area of investigation in medicinal chemistry, with documented scientific interest in their potential biological activities, including as antidiabetic agents , antimicrobials , and inhibitors of various enzymes. The specific architecture of this molecule, combining privileged heterocyclic scaffolds, makes it a valuable intermediate for synthesizing more complex polynuclear compounds and for probing structure-activity relationships in pharmacological development . This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13(26)24-10-9-14-11-15(7-8-17(14)24)20-18(27)12-28-19-21-22-23-25(19)16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCRYKKKRZOGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6O2SC_{19}H_{18}N_{6}O_{2}S. The structure features an indole moiety, a tetrazole ring, and a thioether functional group, which are known to contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Indole Derivative : Starting from commercially available indole derivatives.
  • Tetrazole Formation : Utilizing 1H-tetrazole precursors through cyclization reactions.
  • Thioether Linkage : Introducing the thioether group via nucleophilic substitution reactions.

This synthetic pathway allows for the incorporation of various functional groups that can enhance biological activity.

Antimicrobial Activity

Studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth. The presence of the tetrazole moiety is critical for this activity due to its ability to interact with microbial enzymes.

Anti-inflammatory Properties

Research has shown that compounds with similar structures can act as effective anti-inflammatory agents. The mechanism often involves inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). The incorporation of the indole and tetrazole structures into the compound may enhance its ability to modulate inflammatory responses.

Protein Tyrosine Phosphatase (PTP) Inhibition

Recent studies on related tetrazole derivatives have demonstrated potent inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. For example, NM-03, an analogue with a similar structure, exhibited an IC50 value of 4.48 µM against PTP1B, indicating that this compound could also possess similar inhibitory properties.

Case Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives and evaluated their biological activity against PTP1B. The findings suggested that modifications at specific positions on the tetrazole ring could significantly enhance inhibitory potency . This highlights the importance of structural optimization in developing effective therapeutic agents.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of related compounds against various fungal strains. The results indicated that certain derivatives showed significant antifungal activity with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents . This underscores the potential application of these compounds in treating infections caused by resistant strains.

Summary Table of Biological Activities

Activity Compound IC50 / MIC Value Reference
PTP InhibitionNM-03 (related derivative)4.48 µM
Antimicrobial ActivityVarious derivativesMIC < standard agents
Anti-inflammatorySimilar tetrazole-containing compoundsNot specifiedGeneral findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent on Acetamide Nitrogen Tetrazole/Thio Group Modification Key References
N-(3,5-dichlorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide 3,5-dichlorophenyl 1-phenyl-1H-tetrazol-5-yl thioether
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) 5-methyl-4-phenylthiazol-2-yl 1-methyl-1H-tetrazol-5-yl thioether
N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide 2-methoxyphenyl 1-phenyl-1H-tetrazol-5-yl thioether
N-Benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4e) Benzyl + 4-sulfamoylphenyl 1-phenyl-1H-tetrazol-5-yl thioether
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 3-methylphenyl Triazole-thioether hybrid

Key Observations :

  • Electron-Withdrawing Groups (e.g., 3,5-dichlorophenyl in ) may enhance metabolic stability but reduce solubility.
  • Bulkier Substituents (e.g., benzothiazole in ) improve target selectivity but may hinder synthetic accessibility.
  • Hydrogen-Bond Donors/Acceptors (e.g., sulfamoyl in ) enhance binding to enzymes like α-glucosidase.

Physicochemical Comparison :

Compound Feature N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide (Predicted) N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide 4c (Anticancer Agent)
Molecular Weight ~440–460 g/mol 341.39 g/mol 341.39 g/mol
Density ~1.3–1.5 g/cm³ 1.35 g/cm³ N/A
pKa ~9–12 (amine/acetyl groups) 12.21 N/A
Melting Point Likely 120–150°C (based on ) N/A N/A

Notes:

  • Methoxy groups (e.g., ) lower acidity (higher pKa) but may reduce metabolic stability.
Anticancer Activity
  • Compound 4c (): Exhibited selective cytotoxicity against A549 lung adenocarcinoma cells (IC50 = 23.30 µM) with minimal toxicity to NIH/3T3 normal cells (IC50 > 1000 µM) . The 1-methyltetrazole-thioether group likely contributes to apoptosis induction.
  • AS111 (): Demonstrated anti-inflammatory activity 1.28× stronger than diclofenac, suggesting substituent-dependent target versatility .

Hypothesis for Target Compound :
The acetylindolinyl group may enhance anticancer activity by targeting indole-binding enzymes (e.g., tyrosine kinases) while maintaining selectivity through steric effects.

Molecular Docking and Binding Interactions

highlights docking poses of tetrazole-thioacetamides with α-glucosidase, where the tetrazole ring interacts with catalytic residues (e.g., Asp349) via hydrogen bonds . For the target compound:

  • The acetylindolinyl group may occupy hydrophobic pockets adjacent to the active site.
  • The tetrazole-thioether moiety could mimic natural substrates (e.g., glucose in α-glucosidase inhibition).

Q & A

Q. What synthetic routes are commonly employed to prepare N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide, and how is its structural integrity verified?

The synthesis typically involves multi-step reactions, starting with the functionalization of the indoline and tetrazole moieties. For example, acetylation of indoline derivatives (e.g., using acetic anhydride) and thioacetamide coupling via nucleophilic substitution (e.g., reacting a thiol-containing tetrazole with chloroacetamide derivatives under reflux in glacial acetic acid or pyridine) . Structural confirmation relies on 1H/13C NMR to verify acetyl and tetrazole substituents, IR spectroscopy for carbonyl (C=O) and thioamide (C-S) bonds, and elemental analysis to validate purity .

Q. What basic purification techniques are effective for isolating this compound from reaction mixtures?

Recrystallization using solvents like ethanol, pet-ether, or ethyl acetate is standard, as demonstrated in analogous acetamide and tetrazole syntheses. TLC monitoring (e.g., silica gel, hexane:ethyl acetate gradients) ensures reaction completion and identifies impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioacetamide coupling step?

Advanced optimization may involve Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (e.g., zeolite Y-H or triethylamine), and temperature. Kinetic studies can identify rate-limiting steps, while microwave-assisted synthesis might reduce reaction times .

Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?

Discrepancies often arise from hydration, solvent retention, or incomplete purification. Re-crystallization in anhydrous solvents, thermogravimetric analysis (TGA) to detect solvent loss, and HPLC-MS for purity assessment are recommended. Re-synthesis under inert atmospheres may minimize oxidation byproducts .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Using software like AutoDock Vina , researchers can dock the compound into target protein active sites (e.g., kinases or enzymes). The indoline and tetrazole moieties may form hydrogen bonds or π-π interactions, as seen in similar acetamide derivatives . Validation via comparative analysis with co-crystallized ligands (e.g., PDB entries) strengthens predictions .

Q. What in vitro assays are suitable for evaluating its antiproliferative activity?

MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) measure cytotoxicity. Secondary assays like Annexin V/propidium iodide staining assess apoptosis induction. Enzyme inhibition assays (e.g., kinase profiling) can identify mechanistic targets, as reported for hydroxyacetamide derivatives .

Q. How should contradictory results between in vitro and in vivo efficacy be addressed?

Contradictions may stem from poor bioavailability or metabolic instability. Pharmacokinetic studies (e.g., plasma half-life, solubility) and structural modifications (e.g., PEGylation or prodrug strategies) can enhance in vivo performance. Metabolite identification via LC-MS clarifies degradation pathways .

Q. What advanced chromatographic methods resolve co-eluting impurities during purification?

Preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA) effectively separates polar byproducts. Chiral chromatography is critical if stereoisomers form during synthesis .

Q. How is the compound’s stability assessed under long-term storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitored by HPLC detect degradation. Storage in amber vials under argon at -20°C minimizes hydrolysis and oxidation .

Q. What in silico tools predict toxicity and ADMET properties early in development?

Tools like ProTox-II and SwissADME predict hepatotoxicity, mutagenicity, and blood-brain barrier penetration. These models prioritize compounds with favorable profiles before costly in vivo testing .

Methodological Notes

  • Stereochemical Analysis : For chiral centers, X-ray crystallography (as in ) or circular dichroism provides definitive configuration .
  • Scale-Up Challenges : Pilot-scale reactions require flow chemistry to maintain heat/mass transfer efficiency, avoiding exothermic side reactions .

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